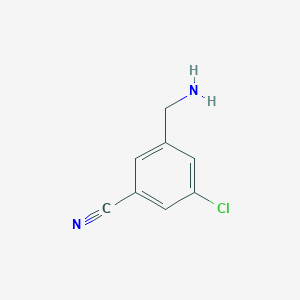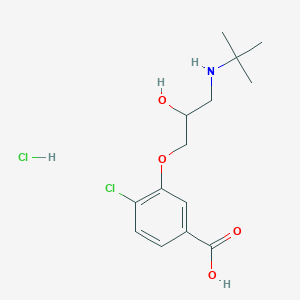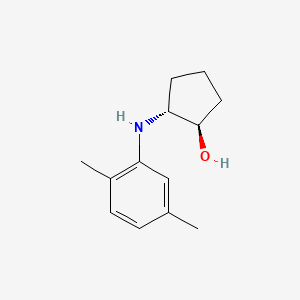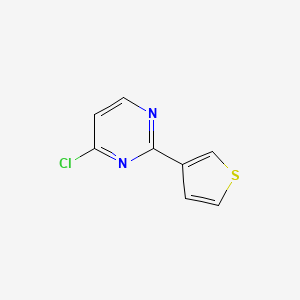
4-Chloro-2-(thiophen-3-YL)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a thiophene ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(thiophen-3-yl)pyrimidine typically involves the reaction of 2-thiophen-3-ylpyrimidine with a chlorinating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
化学反应分析
Types of Reactions
4-Chloro-2-(thiophen-3-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Electrophilic Substitution: Formation of halogenated or nitrated thiophene derivatives.
Coupling Reactions: Formation of biaryl or aryl-alkene compounds.
科学研究应用
4-Chloro-2-(thiophen-3-yl)pyrimidine has diverse applications in scientific research, including:
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology
Biological Probes: Employed in the design of molecular probes for studying biological processes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
Corrosion Inhibitors: Used in the formulation of corrosion inhibitors for metal protection.
Insecticides: Incorporated into the synthesis of insecticidal compounds.
作用机制
The mechanism of action of 4-Chloro-2-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate biological responses.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(thiophen-3-yl)pyrimidine
- 4-Chloro-2-(furan-3-yl)pyrimidine
- 4-Chloro-2-(pyridin-3-yl)pyrimidine
Uniqueness
4-Chloro-2-(thiophen-3-yl)pyrimidine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
属性
分子式 |
C8H5ClN2S |
|---|---|
分子量 |
196.66 g/mol |
IUPAC 名称 |
4-chloro-2-thiophen-3-ylpyrimidine |
InChI |
InChI=1S/C8H5ClN2S/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H |
InChI 键 |
VNPAXRHTXOAAJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1Cl)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)
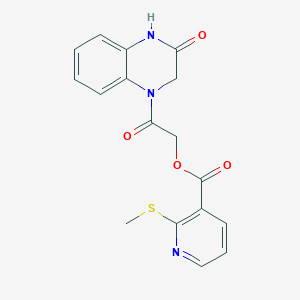

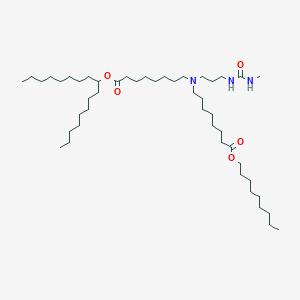
![2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)

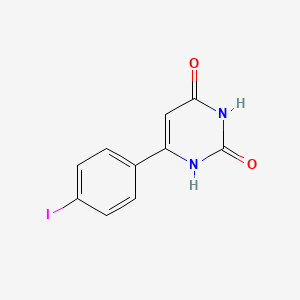
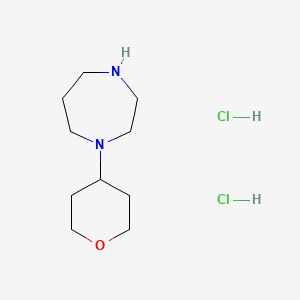
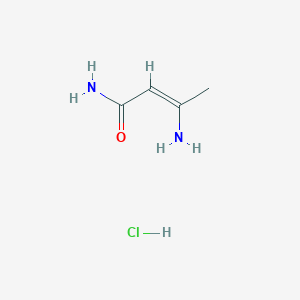
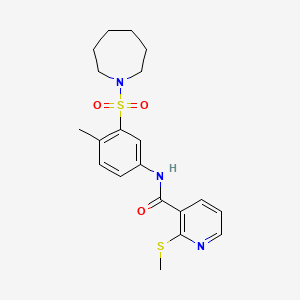
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
